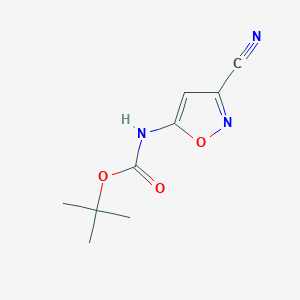

tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate” is a chemical compound with the molecular formula C9H11N3O3 . It is used in research and has been documented in various scientific resources .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate” includes a five-membered oxazole ring, a cyano group, and a tert-butyl carbamate group . The molecule contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 5 aromatic bonds .Applications De Recherche Scientifique

- Building Block : tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate serves as a valuable building block in the synthesis of novel organic compounds. Researchers utilize it to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Biological Activities : Its derivatives exhibit diverse biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects. The conformational flexibility of the piperazine ring and its polar nitrogen atoms contribute to these activities .

- Chemoselective Reagent : tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate has been explored as a green and chemoselective reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines. This strategy enhances functionalization processes in organic synthesis .

- Mechanistic Insights : Unexploited strategies based on mechanistic investigations involving tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate can provide guidelines for biodiesel production. Understanding its reactivity and selectivity can improve the efficiency of biodiesel synthesis .

- Modification of Peptides : Researchers use tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate to modify peptides, enhancing their stability, bioavailability, and pharmacological properties. It allows controlled functionalization of amino acid side chains .

- Functionalization of Organic Materials : tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate can be incorporated into organic materials, such as polymers or coatings, to impart specific properties. Its reactivity and stability make it useful for tailoring material surfaces .

- Drug Discovery : Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring (as seen in tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate) is essential in drug discovery. Researchers explore its derivatives for potential therapeutic agents .

Organic Synthesis and Medicinal Chemistry

Green Chemistry and Functionalization

Biodiesel Production

Peptide Chemistry

Materials Science

Pharmaceutical Synthesis

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Propriétés

IUPAC Name |

tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)12-15-7/h4H,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPNKUSEUVEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NO1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)

![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)

![5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015837.png)

![ethyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3015842.png)

![1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B3015845.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B3015849.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B3015850.png)

![3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B3015853.png)

![9-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015856.png)